N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide
CAS No.:
Cat. No.: VC15044799
Molecular Formula: C25H24N2O
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N2O |
|---|---|
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C25H24N2O/c1-18-12-13-23-22(16-18)21(17-27-23)14-15-26-25(28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,24,27H,14-15H2,1H3,(H,26,28) |
| Standard InChI Key | IQZMOTQJOPWEBM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NC=C2CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound featuring a unique structure that combines an indole moiety with a diphenylacetamide group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to the presence of both aromatic and aliphatic components in its structure.
Synthesis and Chemical Reactivity
The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactivity
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Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
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Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.
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Nucleophilic Substitution: The diphenylacetamide portion may engage in various nucleophilic substitution reactions.
Potential Biological Activities
Compounds with similar structures to N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide have been reported to exhibit significant biological activities, including:
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Anti-inflammatory Effects
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Analgesic Properties
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Neuroprotective Effects
The indole moiety is often associated with serotonin receptor activity, suggesting potential implications in mood regulation and neuropharmacology.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide | Indole with diphenylacetamide | Potential therapeutic benefits due to its complex structure |
| N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-acetamide | Hydroxy group on indole | Enhanced solubility |
| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-acetamide | Methoxy group on indole | Altered electronic properties |
| N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Naphthalene substituent | Broader pharmacological profile |
Pharmacokinetics and Pharmacodynamics
Interaction studies involving N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies can provide insights into dosage requirements and potential side effects when used therapeutically.
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